![molecular formula C10H6F3NOS B2388431 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 947499-50-5](/img/structure/B2388431.png)
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known as SCTFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. SCTFE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 285.24 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential applications as a pharmacological agent, its ability to act as a fluorescent probe for the detection of thiols, and its potential use as a reagent in organic synthesis reactions. The limitations of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for further research on 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. One potential direction is to further investigate its potential applications as a pharmacological agent, particularly in the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further research could be done to optimize the synthesis method of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one and to investigate its potential use as a reagent in organic synthesis reactions.
Métodos De Síntesis
The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiourea to form 2-(trifluoromethyl)benzylthiourea. This intermediate is then reacted with cyanogen bromide to form 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported in several scientific journals, and the purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential applications as a pharmacological agent in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential use as a reagent in organic synthesis reactions.
Propiedades
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPXVLZNIAFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

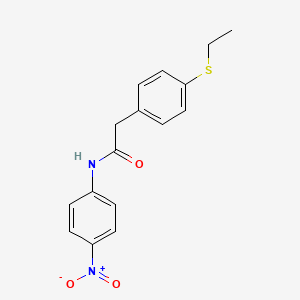
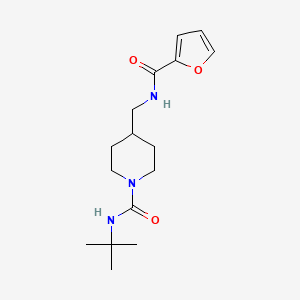

![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)
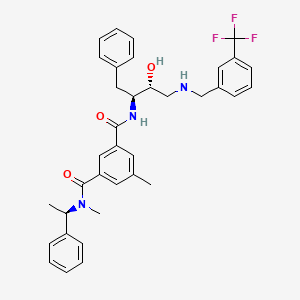
![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)
![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)
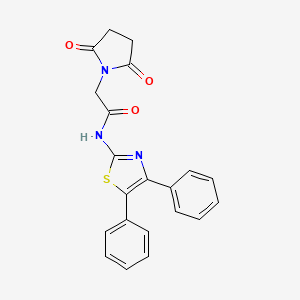
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)
![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)
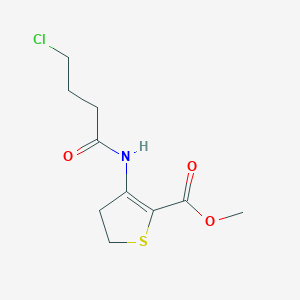
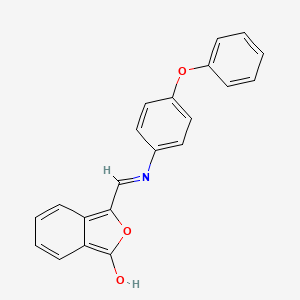
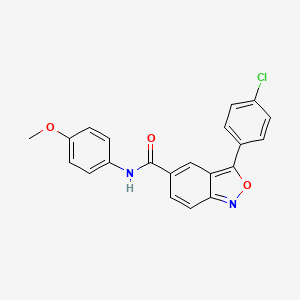
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)